2-[(4-Ethylphenyl)amino]nicotinic acid
CAS No.: 55285-32-0
Cat. No.: VC2303961
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55285-32-0 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 2-(4-ethylanilino)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H14N2O2/c1-2-10-5-7-11(8-6-10)16-13-12(14(17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H,17,18) |
| Standard InChI Key | IWDDQRJUPZROSB-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
| Canonical SMILES | CCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
Introduction
Chemical Properties and Structure
Identification and Basic Properties
2-[(4-Ethylphenyl)amino]nicotinic acid, identified by CAS number 55285-32-0, is an organic compound with a molecular formula of C14H14N2O2 and a molecular weight of approximately 242.27 g/mol. The compound is also known by its IUPAC name 2-(4-ethylanilino)pyridine-3-carboxylic acid . Commercial preparations of this compound typically have a purity of around 95% and are recommended to be stored at temperatures between 2°C and 8°C .
The structural and identification properties of 2-[(4-Ethylphenyl)amino]nicotinic acid are summarized in the following table:
| Property | Value |
|---|---|
| CAS No. | 55285-32-0 |
| IUPAC Name | 2-(4-ethylanilino)pyridine-3-carboxylic acid |
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| Standard InChI | InChI=1S/C14H14N2O2/c1-2-10-5-7-11(8-6-10)16-13-12(14(17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H,17,18) |
| Standard InChIKey | IWDDQRJUPZROSB-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
| Storage Temperature | 2~8°C |
| Purity (Commercial) | 95% |
Structural Features
The molecular structure of 2-[(4-Ethylphenyl)amino]nicotinic acid includes several key functional elements that contribute to its chemical behavior and potential biological activity. The compound consists of:
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A pyridine ring with a carboxylic acid group at position 3
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An amino linkage at position 2 of the pyridine ring that connects to the phenyl ring
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A phenyl ring with an ethyl substituent at the para position
This arrangement creates a molecule with multiple hydrogen bond donor and acceptor sites, which may be significant for its interactions with biological targets. The carboxylic acid group can participate in acid-base reactions and form salts, while the amino linkage can engage in hydrogen bonding. The ethyl group on the phenyl ring likely contributes to the molecule's lipophilicity, potentially affecting its solubility and membrane permeability properties.
Synthesis Methods
Synthesis Steps
Based on general approaches for similar compounds, the synthesis of 2-[(4-Ethylphenyl)amino]nicotinic acid might involve the following key steps:
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Preparation of an activated nicotinic acid derivative
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Reaction with 4-ethylaniline under appropriate conditions
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Formation of the amino linkage through nucleophilic aromatic substitution
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Purification procedures, possibly including crystallization
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Characterization using spectroscopic methods such as NMR, IR, and mass spectrometry
These synthesis methods are conceptually similar to those used for related compounds such as 2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid and other aminonicotinic acid derivatives, though specific conditions may vary depending on the substituents present on the aromatic rings.
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds structurally related to 2-[(4-Ethylphenyl)amino]nicotinic acid have been identified and studied, providing a basis for comparison and understanding potential properties . The table below presents key structural analogs and their relation to 2-[(4-Ethylphenyl)amino]nicotinic acid:
Structure-Activity Relationships
The substitution pattern on the phenyl ring significantly impacts the biological activity and physical properties of aminonicotinic acid derivatives . The ethyl group at the para position in 2-[(4-Ethylphenyl)amino]nicotinic acid likely influences:
Compared to similar compounds with different substituents, such as 2-(Phenylamino)nicotinic acid or 2-(p-Tolylamino)nicotinic acid, the ethyl group may confer distinct properties that could be advantageous for specific applications . The precise impact of this substitution remains an area ripe for further investigation, particularly through systematic structure-activity relationship studies.
Physical Properties and Molecular Interactions
Solubility and Stability
For stability considerations, proper storage conditions are important. Commercial samples are typically recommended to be stored at 2-8°C , suggesting potential sensitivity to temperature, which could affect long-term stability. The compound's structure suggests potential sensitivity to oxidation and light exposure, similar to other aminonicotinic acid derivatives.
Hydrogen Bonding and Molecular Interactions
In crystal structures of similar nicotinic acid derivatives, non-classical hydrogen bonds such as C—H⋯O have been observed to link one-dimensional chains into two-dimensional structures . By analogy, 2-[(4-Ethylphenyl)amino]nicotinic acid might also form hydrogen-bonded networks in its crystal structure, particularly involving:
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The carboxylic acid group as both donor and acceptor
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The amino linkage as a hydrogen bond donor
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The pyridine nitrogen as a hydrogen bond acceptor
These potential hydrogen bonding capabilities are significant for understanding the compound's physical properties, crystal packing arrangements, and interactions with biological targets. The patterns of intermolecular interactions would also be relevant for formulation strategies in pharmaceutical applications.
Future Research Directions
Unexplored Aspects
Despite the potential interest in 2-[(4-Ethylphenyl)amino]nicotinic acid, several aspects remain unexplored and warrant further investigation:
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Detailed biological activity profiling against various targets
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Comprehensive physicochemical characterization
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Crystal structure determination
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Development of optimized synthetic routes
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Exploration of structure-activity relationships with systematic modifications
Research in these areas would significantly enhance our understanding of this compound's properties and potential applications.
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